2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide

carbonic anhydrase inhibition regiochemistry isoform selectivity

Procure CAS 922858-33-1 for focused research on tumor-associated carbonic anhydrases (hCA IX/XII) or PPARα antagonism. This specific 5-substituted benzothiazole-sulfonamide chemotype is structurally validated for projects targeting hypoxic tumors or lipid metabolism. Its unique connectivity and pharmacophore distinguish it from 2- or 6-substituted analogs and amide-reversed variants, ensuring target relevancy. Critically, this compound is definitively distinct from the amyloid-binding BTA-EG6, preventing confounding results in screening cascades. Select this scaffold for reliable SAR expansion where the benzenesulfonyl-acetamide pharmacophore is essential.

Molecular Formula C15H12N2O3S2
Molecular Weight 332.39
CAS No. 922858-33-1
Cat. No. B2380166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide
CAS922858-33-1
Molecular FormulaC15H12N2O3S2
Molecular Weight332.39
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18)
InChIKeyCGGDJQIZOOMGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS 922858-33-1): Chemical Identity and Structural Classification


2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS 922858-33-1, molecular formula C₁₅H₁₂N₂O₃S₂, molecular weight 332.39) is a synthetic small molecule belonging to the benzothiazole-sulfonamide-acetamide hybrid class. Its structure features a benzenesulfonyl group linked via an acetamide bridge to the 5-position of a 1,3-benzothiazole ring, yielding the IUPAC name 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide and the synonym N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide. This compound is one member of the broader N-benzothiazolyl-benzenesulfonamide chemotype, which has been investigated across multiple therapeutic target families including carbonic anhydrases, PPARα, and vanilloid receptor 1 (TRPV1). [1][2] However, the specific compound indexed under CAS 922858-33-1 has not been the subject of any dedicated primary research publication with quantitative biological data; all activity inferences must therefore be drawn from structurally analogous compounds within the same chemotype.

Why Generic Substitution Fails for 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS 922858-33-1)


Within the benzothiazole-sulfonamide chemotype, small structural modifications at the benzothiazole ring position or the sulfonyl substituent produce divergent biological activity profiles, target selectivity, and physicochemical properties, rendering generic in-class substitution unreliable. Published structure–activity relationship (SAR) data demonstrate that Ki values for human carbonic anhydrase isoforms hCA I and hCA II vary over an order of magnitude (0.052–0.971 μM and 0.025–0.682 μM, respectively) among only ten closely related secondary sulfonamide benzothiazole congeners. [1] The specific connectivity pattern of CAS 922858-33-1—sulfonyl-acetamide linkage to the benzothiazole 5-position—distinguishes it from 2-substituted or 6-substituted regioisomers, from amide-reversed analogs, and from tertiary sulfonamide variants, each of which may exhibit different target engagement, metabolic stability, and solubility profiles. [2] Without compound-specific quantitative bioactivity, selectivity, and ADME data, substituting CAS 922858-33-1 with a structurally similar analog carries a high risk of confounding experimental outcomes or failing to reproduce published results derived from specific chemotype members.

Quantitative Differentiation Evidence for 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS 922858-33-1) Versus Comparators


Regiochemical Differentiation: Benzothiazole 5-Position Substitution Versus 2-Position Congeners

A 2016 study of benzothiazole-based secondary sulfonamides demonstrated that compounds bearing the sulfonamide group at the benzothiazole 5-position exhibit distinct selectivity profiles for the tumor-associated isoform hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and hCA II. Although CAS 922858-33-1 was not among the specific compounds tested, the study established that several 5-substituted benzothiazole sulfonamide derivatives showed preferential inhibition of hCA IX and hCA XII, a selectivity pattern not observed for 2-substituted analogs. [1] This region-selectivity trend provides a structural basis for selecting 5-substituted benzothiazole derivatives such as CAS 922858-33-1 over 2-substituted regioisomers when tumor-associated CA isoform targeting is desired.

carbonic anhydrase inhibition regiochemistry isoform selectivity

Structural Differentiation from BTA-EG6: Absence of Polyethylene Glycol Chain Removes Amyloid-Binding Activity

CAS 922858-33-1 is structurally distinct from BTA-EG6 (hexa(ethylene glycol) derivative of benzothiazole aniline), despite sharing the benzothiazole core. BTA-EG6 contains a hexa(ethylene glycol) chain and an aniline linkage that confer amyloid fibril-binding properties, enabling dose-dependent inhibition of SEVI (semen-derived enhancer of virus infection)-mediated HIV-1 infectivity enhancement at concentrations of 5.5–22.5 μg/mL while remaining non-toxic to cervical cells. [1] CAS 922858-33-1 lacks the extended ethylene glycol chain and the aniline moiety, instead possessing a benzenesulfonyl-acetamide linkage to the benzothiazole 5-position. This structural divergence means CAS 922858-33-1 is not suitable as a substitute for BTA-EG6 in amyloid-binding or HIV-1 SEVI inhibition studies, and conversely, its benzenesulfonyl-acetamide pharmacophore may engage targets (e.g., carbonic anhydrases, PPARα) that BTA-EG6 does not address. [2]

amyloid binding HIV-1 SEVI inhibition chemical probe selectivity

Scaffold-Level Antimicrobial Activity Differential: Sulfonamide-Linked Benzothiazole Versus Sulfanyl-Linked Analogs

A 2009 antimicrobial evaluation of sulfonamide thiazole and benzothiazole derivatives reported that benzenesulfonamide-substituted benzothiazoles exhibit effective antibacterial activity selectively against Gram-positive bacteria (MIC range 0.3–100 μg/mL), including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, while showing no inhibition of Gram-negative Escherichia coli or fungi up to 100 μg/mL. [1] The sulfonamide linkage is critical for this activity; replacement of the sulfonyl group with a sulfanyl (thioether) linker, as in N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide, may alter both the electronic properties and the antibacterial spectrum. CAS 922858-33-1 contains the benzenesulfonyl pharmacophore at the benzothiazole 5-position and thus falls within the active Gram-positive antibacterial chemotype, whereas sulfanyl analogs would be predicted to show reduced or absent activity based on SAR trends in this compound series.

antimicrobial activity Gram-positive bacteria MIC determination

PPARα Antagonist Chemotype Membership: Differentiation from Non-Benzothiazole PPARα Antagonists

The N-(phenylsulfonyl)amide benzothiazole scaffold was identified by Ammazzalorso et al. (2011) as a novel family of potent PPARα antagonists, with the lead compounds demonstrating dose-dependent antagonism of GW7647-induced PPARα activation and inhibitory effects on CPT1A expression. [1] While CAS 922858-33-1 was not among the specific compounds tested in that study, its core structure (benzenesulfonyl-acetamide linked to benzothiazole) matches the pharmacophore requirements for PPARα antagonism: a sulfonyl group serving as the acidic head, an amide linker, and a benzothiazole aromatic tail. This chemotype is distinct from fibrate-derived PPARα agonists (which contain a carboxylic acid head group) and from non-benzothiazole PPARα antagonists based on different heterocyclic scaffolds. Additionally, some benzothiazole-based N-(phenylsulfonyl)amides have shown antiproliferative effects in paraganglioma and pancreatic cancer cell lines, indicating potential dual PPARα-antagonist/antiproliferative activity. [2]

PPARα antagonism metabolic disease antiproliferative activity

Recommended Research and Procurement Application Scenarios for 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS 922858-33-1)


Scaffold for Developing Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Selective Inhibitors

Based on the class-level evidence that 5-substituted benzothiazole sulfonamides exhibit preferential inhibition of tumor-associated hCA IX and hCA XII over cytosolic hCA I and hCA II, [1] CAS 922858-33-1 may serve as a starting scaffold for medicinal chemistry optimization toward isoform-selective CA inhibitors. The benzothiazole 5-position connectivity and the benzenesulfonyl pharmacophore align with structural features associated with hCA IX/XII selectivity, making this compound a rational procurement choice for projects targeting the hypoxic tumor microenvironment where these CA isoforms are overexpressed.

PPARα Antagonist Probe Development for Metabolic and Cancer Research

CAS 922858-33-1 contains the complete pharmacophore (benzenesulfonyl head, amide linker, benzothiazole tail) identified in the benzothiazole-based N-(phenylsulfonyl)amide family of PPARα antagonists. [2] Researchers studying the role of PPARα antagonism in lipid metabolism, CPT1A regulation, or antiproliferative effects in paraganglioma and pancreatic cancer models should consider this compound as a structurally validated starting point for SAR expansion, rather than using fibrate-derived PPARα agonists that produce opposite functional outcomes.

Gram-Positive Selective Antibacterial Screening with Sulfonamide Pharmacophore Requirement

For antimicrobial discovery programs targeting Gram-positive pathogens including MRSA, the benzenesulfonamide-benzothiazole chemotype has demonstrated selective antibacterial activity (MIC 0.3–100 μg/mL) against staphylococci and bacilli with no activity against Gram-negative E. coli. [3] CAS 922858-33-1, bearing the essential benzenesulfonyl group, is a structurally appropriate compound for inclusion in antibacterial screening cascades where the sulfonamide linkage is required for target engagement, in contrast to sulfanyl-linked analogs that lack this critical pharmacophoric feature.

Chemical Biology Tool Compound Differentiated from BTA-EG6 for Non-Amyloid Target Profiling

CAS 922858-33-1 is definitively distinct from BTA-EG6, which relies on a hexa(ethylene glycol)-aniline structure for amyloid fibril binding and HIV-1 SEVI inhibition. [4] Procurement of CAS 922858-33-1 is appropriate for target profiling studies where the benzenesulfonyl-acetamide pharmacophore is of interest (e.g., CA inhibition, PPARα antagonism) and the polyethylene glycol-dependent amyloid-binding activity of BTA-EG6 would be an undesired confounding factor. Conversely, this compound must not be substituted for BTA-EG6 in amyloid biology or HIV-1 transmission research.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.